(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one
Description
(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one is a chiral pyrrolidinone derivative characterized by a five-membered lactam ring with a stereospecific (5S) configuration. Its structure features a pyridin-3-ylmethylamino substituent attached via a methylene group to the pyrrolidin-2-one core. Pyrrolidinones are widely exploited in asymmetric synthesis and drug design, leveraging their rigidity and ability to mimic peptide bonds .
Properties
IUPAC Name |
(5S)-5-[(pyridin-3-ylmethylamino)methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11-4-3-10(14-11)8-13-7-9-2-1-5-12-6-9/h1-2,5-6,10,13H,3-4,7-8H2,(H,14,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHOXWXXVXPXAG-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CNCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1CNCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors such as γ-aminobutyric acid derivatives.
Introduction of the Pyridin-3-ylmethylamino Group: This step involves the nucleophilic substitution reaction where the pyrrolidinone ring is reacted with pyridin-3-ylmethylamine under suitable conditions, often in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-3-ylmethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrrolidinone ring, potentially converting it to a pyrrolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridin-3-ylmethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: N-oxides of the pyridin-3-ylmethylamino group.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology
The compound is studied for its potential biological activities, including its role as a ligand in binding studies and its interactions with various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications, including its use as a scaffold for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-3-ylmethylamino group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target protein. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound’s key distinction lies in its (pyridin-3-ylmethyl)amino substituent. Below is a comparative analysis of structurally related pyrrolidin-2-one derivatives:
Key Observations :
- The pyridin-3-ylmethyl group in the target compound provides a balance of hydrophobicity and hydrogen-bonding capacity, contrasting with the inert trityl group in intermediates or the reactive chloromethyl group in alkylating analogs .
- Compared to the methanesulfonylphenyl derivative , the target’s pyridine moiety likely improves solubility and reduces metabolic instability.
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility : The pyridine ring in the target compound likely lowers logP compared to biphenyl derivatives (e.g., logP ~3.5 for biphenyl vs. ~2.1 for pyridine) , enhancing aqueous solubility.
- Metabolic Stability: The amino-methyl linker may reduce susceptibility to cytochrome P450 oxidation compared to compounds with unprotected hydroxy groups (e.g., 3-hydroxycotinine derivatives) .
Biological Activity
(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one is a heterocyclic organic compound characterized by a pyrrolidinone ring and a pyridin-3-ylmethylamino substituent. With a molecular formula of C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development.
Structural Characteristics
The unique structure of this compound allows for various interactions with biological targets, such as enzymes and receptors. The pyridin-3-ylmethyl group facilitates hydrogen bonding and hydrophobic interactions, which are crucial for modulating the activity of proteins involved in numerous cellular pathways.
The compound's mechanism of action is primarily based on its ability to interact with specific molecular targets, leading to alterations in cellular functions. The binding interactions can modulate the activity of enzymes and receptors, which may result in therapeutic effects against various diseases.
Biological Activity
Research has indicated that this compound exhibits significant biological activities:
- Antibacterial Activity : Preliminary studies suggest that this compound may act as an effective antibacterial agent. Its structural components are believed to enhance its affinity for bacterial topoisomerases, which are critical for DNA replication in bacteria. For instance, derivatives of similar compounds have shown potent inhibition against multidrug-resistant strains of Acinetobacter baumannii and other Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit key enzymes involved in pathogenic processes. Its interaction with bacterial topoisomerases suggests a mechanism that could lead to bacterial cell death through disruption of DNA replication .
Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various pyrrolidine derivatives, including those similar to this compound. The results indicated that compounds with similar structural motifs exhibited potent activity against over 100 strains of A. baumannii, demonstrating the potential for developing new antibiotics based on this scaffold .
Study 2: Enzyme Binding Affinity
Research focusing on enzyme binding affinities revealed that compounds structurally related to this compound could effectively bind to DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. This binding leads to significant inhibition of bacterial growth, showcasing the compound's potential as a lead candidate in antibiotic development .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| (5S)-5-{[(pyridin-2-ylmethyl)amino]methyl}pyrrolidin-2-one | C₁₁H₁₅N₃O | Moderate antibacterial |
| (5S)-5-{[(pyridin-4-ylmethyl)amino]methyl}pyrrolidin-2-one | C₁₁H₁₅N₃O | Low antibacterial |
| (5S)-5-{[(quinolin-3-ylmethyl)amino]methyl}pyrrolidin-2-one | C₁₂H₁₈N₄O | High enzyme inhibition |
The table illustrates how variations in the substituents can influence biological activity, emphasizing the importance of structural optimization in drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
